![molecular formula C23H14F6N4O B3036862 4-{[3,5-bis(trifluoromethyl)anilino]methylene}-2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 400083-46-7](/img/structure/B3036862.png)
4-{[3,5-bis(trifluoromethyl)anilino]methylene}-2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one
Übersicht
Beschreibung
This compound is a chemical with the molecular formula C23H14F6N4O and a molecular weight of 476.3738792 . It is part of the class of compounds known as pyrazoles .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains 3,5-bis(trifluoromethyl)anilino groups, which are known to activate substrates and stabilize partially developing negative charges in transition states .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, such as pyrazoles and pyridines, play a crucial role in the development of pharmaceuticals and materials due to their structural diversity and biological activities. The synthesis of such compounds often involves complex reactions that allow for the introduction of various functional groups, enhancing their applicability in different fields of research.
Synthetic Pathways and Chemical Reactivity : The synthesis of heterocyclic compounds, including pyrazoles and pyridines, utilizes various synthetic pathways that allow for the incorporation of different functional groups. These synthetic strategies are essential for creating compounds with desired biological or chemical properties. For instance, the reactivity of certain precursors like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been explored for the synthesis of a wide range of heterocyclic compounds, showcasing the versatility of these chemical frameworks in generating biologically active molecules (Gomaa & Ali, 2020).
Applications in Medicinal Chemistry : Heterocyclic compounds are prominently featured in medicinal chemistry due to their ability to interact with biological targets. The structural diversity of these compounds allows for the modulation of their biological activity, making them suitable candidates for drug development. Research into the synthesis and application of heterocyclic compounds, such as pyrazoles, has led to the identification of molecules with potential therapeutic applications, highlighting the importance of these compounds in the discovery of new medicines (Kaddouri et al., 2022).
Catalysis and Green Chemistry : The development of heterocyclic compounds also intersects with catalysis and green chemistry principles. The use of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, for instance, demonstrates the integration of environmentally benign processes in the generation of complex heterocyclic structures. This approach not only facilitates the synthesis of diverse heterocyclic compounds but also aligns with the goals of sustainable chemistry (Parmar, Vala, & Patel, 2023).
Eigenschaften
IUPAC Name |
4-[[3,5-bis(trifluoromethyl)phenyl]iminomethyl]-2-phenyl-5-pyridin-3-yl-1H-pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F6N4O/c24-22(25,26)15-9-16(23(27,28)29)11-17(10-15)31-13-19-20(14-5-4-8-30-12-14)32-33(21(19)34)18-6-2-1-3-7-18/h1-13,32H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRQECJRZBCTAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CN=CC=C3)C=NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3,5-bis(trifluoromethyl)anilino]methylene}-2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.